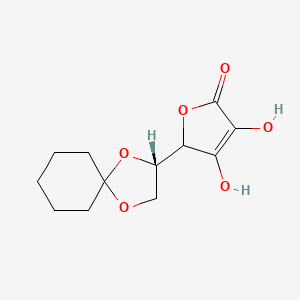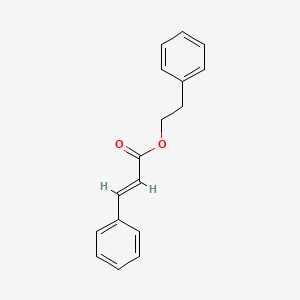
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of a cyclohexylidene group attached to the 5,6-positions of the ascorbic acid molecule. The modification enhances the stability of the ascorbic acid, making it more resistant to oxidation and degradation. This stability is particularly beneficial in various applications, including pharmaceuticals and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups at the 5 and 6 positions of L-ascorbic acid. This is achieved by reacting L-ascorbic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid has a wide range of scientific research applications:
Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and studies.
Biology: The compound is used in studies related to antioxidant activity and cellular protection.
Medicine: It is explored for its potential in enhancing the stability and efficacy of Vitamin C in pharmaceutical formulations.
Industry: The compound is used in the cosmetic industry for its antioxidant properties and stability, making it a valuable ingredient in skincare products.
Wirkmechanismus
The mechanism of action of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The cyclohexylidene group enhances the stability of the ascorbic acid, allowing it to maintain its antioxidant activity for a longer duration. The molecular targets include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-ascorbic acid: The parent compound, known for its antioxidant properties but less stable.
Dehydroascorbic acid: An oxidized form of ascorbic acid with different biological activities.
Ascorbyl palmitate: A fat-soluble derivative of ascorbic acid used in various applications.
Uniqueness
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid stands out due to its enhanced stability compared to L-ascorbic acid This stability makes it more suitable for applications where prolonged antioxidant activity is required, such as in pharmaceuticals and cosmetics
Eigenschaften
CAS-Nummer |
6614-52-4 |
|---|---|
Molekularformel |
C12H16O6 |
Molekulargewicht |
256.25 |
IUPAC-Name |
2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C12H16O6/c13-8-9(14)11(15)17-10(8)7-6-16-12(18-7)4-2-1-3-5-12/h7,10,13-14H,1-6H2/t7-,10?/m0/s1 |
InChI-Schlüssel |
SKQBFUVTZXIHLB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Kanonische SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)


![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)
![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)
